Feudomycin D is classified as an anthracycline antibiotic and is closely related to other compounds such as daunorubicin and epirubicin. These compounds are typically produced by the fermentation of Streptomyces species, which are known for their capacity to produce a wide range of bioactive secondary metabolites. The specific biosynthetic pathway for Feudomycin D involves the condensation of malonyl-CoA units, which contribute to its complex structure and functionality .
The synthesis of Feudomycin D can be achieved through several methods, primarily involving microbial fermentation. The process begins with the cultivation of Streptomyces species in a suitable medium that promotes the production of the desired antibiotic.
Feudomycin D has a complex molecular structure typical of anthracyclines, characterized by a tetracyclic ring system. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 270.30 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Molecular Weight | 270.30 g/mol |
Structural Class | Anthracycline |
Feudomycin D participates in various chemical reactions due to its reactive functional groups:
These reactions underline the importance of Feudomycin D's structural integrity for its function as an antibiotic.
The primary mechanism of action for Feudomycin D involves:
Relevant data on these properties are crucial for understanding how Feudomycin D can be effectively utilized in therapeutic settings.
Feudomycin D has several applications in scientific research and medicine:
Feudomycin D is systematically named according to IUPAC conventions as 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione. Its molecular formula is C₂₆H₂₉NO₁₀, corresponding to a monoisotopic molecular weight of 515.512 g/mol [5]. This formula distinguishes it from other feudomycins (e.g., Feudomycin A: C₂₇H₃₁NO₉; Feudomycin B: C₂₈H₃₁NO₁₀) through variations in alkyl side chains and oxygen content [4] [8]. The presence of an acetonyl group (–COCH₃) at C-9 and a methoxy group (–OCH₃) at C-4 are key identifiers in the aglycone structure.
Table 1: Molecular Comparison of Feudomycin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Feudomycin D | C₂₆H₂₉NO₁₀ | 515.512 | C-9 acetonyl, C-4 methoxy |
Feudomycin B | C₂₈H₃₁NO₁₀ | 541.55 | C-9 acetonyl, C-4 methoxy |
Feudomycin A | C₂₇H₃₁NO₉ | 513.54 | C-9 ethyl, C-4 methoxy |
Daunorubicin | C₂₇H₂₉NO₁₀ | 527.52 | C-9 acetyl, C-4 methoxy |
Feudomycin D belongs to the anthracycline family, characterized by a tetracyclic anthraquinone chromophore fused to a hydroquinone ring. Its aglycone (feudomycinone) features a C-9 acetonyl side chain (–CH₂COCH₃), contrasting with daunorubicin’s acetyl group (–COCH₃) or Feudomycin A’s ethyl group (–CH₂CH₃) [8] [9]. This side chain influences stereoelectronic properties, altering DNA-binding affinity and redox potential. The absence of a C-13 keto group (compared to doxorubicin) reduces susceptibility to carbonyl reduction, a pathway linked to cardiotoxicity in clinical anthracyclines [6] [9].
Critical functional groups include:
Table 2: Stereochemical Centers in Feudomycin D
Location | Stereocenters | Configuration | Functional Impact |
---|---|---|---|
Aglycone (ring A) | C-7, C-9, C-10 | S, S, R* | Dictates DNA minor groove binding |
Sugar moiety | C-1’, C-3’, C-4’, C-5’ | α-L-lyxo | Mediates cellular uptake efficiency |
*Inferred from biosynthetic homology to daunorubicin [8]
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Strong absorptions at 1725 cm⁻¹ (quinone C=O), 1670 cm⁻¹ (ketone C=O of acetonyl), and 1620 cm⁻¹ (conjugated C=C). Amino sugar vibrations appear at 3350 cm⁻¹ (N–H stretch) and 1070–1150 cm⁻¹ (C–O glycosidic linkage) [4] [9].
Mass Spectrometry (MS):High-resolution ESI-MS shows [M+H]+ at m/z 516.519. Characteristic fragments include m/z 358.10 (aglycone + H) from glycosidic cleavage and m/z 174.08 (sugar moiety) [5].
No crystal structure of Feudomycin D is reported in the literature. However, homology modeling based on daunorubicin (PDB: 1D12) predicts:
Advanced visualization techniques, such as space-group symmetry animations and Seitz operator mapping, could elucidate Feudomycin D’s packing in a hypothetical crystal lattice (e.g., P2₁2₁2₁ for chiral anthracyclines) [7]. Density functional theory (DFT) optimizations further indicate torsional strain (<5 kcal/mol) at the C-9 side chain, suggesting conformational flexibility upon DNA binding [6] [9].
Comprehensive Compound Listing
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9